Cas no 2137718-32-0 (N-cyclopropyl-2,2-difluoro-N'-methyl-N-prop-2-enylpropane-1,3-diamine)

N-cyclopropyl-2,2-difluoro-N'-methyl-N-prop-2-enylpropane-1,3-diamine Chemical and Physical Properties
Names and Identifiers
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- N-[2,2-difluoro-3-(methylamino)propyl]-N-(prop-2-en-1-yl)cyclopropanamine
- N-cyclopropyl-2,2-difluoro-N'-methyl-N-prop-2-enylpropane-1,3-diamine
- 1,3-Propanediamine, N1-cyclopropyl-2,2-difluoro-N3-methyl-N1-2-propen-1-yl-
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- Inchi: 1S/C10H18F2N2/c1-3-6-14(9-4-5-9)8-10(11,12)7-13-2/h3,9,13H,1,4-8H2,2H3
- InChI Key: WIHURNSJTQUIMP-UHFFFAOYSA-N
- SMILES: FC(CNC)(CN(CC=C)C1CC1)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 7
- Complexity: 191
- XLogP3: 1.7
- Topological Polar Surface Area: 15.3
N-cyclopropyl-2,2-difluoro-N'-methyl-N-prop-2-enylpropane-1,3-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-789192-0.25g |
N-[2,2-difluoro-3-(methylamino)propyl]-N-(prop-2-en-1-yl)cyclopropanamine |
2137718-32-0 | 95% | 0.25g |
$1170.0 | 2024-05-22 | |
Enamine | EN300-789192-1.0g |
N-[2,2-difluoro-3-(methylamino)propyl]-N-(prop-2-en-1-yl)cyclopropanamine |
2137718-32-0 | 95% | 1.0g |
$1272.0 | 2024-05-22 | |
Enamine | EN300-789192-2.5g |
N-[2,2-difluoro-3-(methylamino)propyl]-N-(prop-2-en-1-yl)cyclopropanamine |
2137718-32-0 | 95% | 2.5g |
$2492.0 | 2024-05-22 | |
Enamine | EN300-789192-5.0g |
N-[2,2-difluoro-3-(methylamino)propyl]-N-(prop-2-en-1-yl)cyclopropanamine |
2137718-32-0 | 95% | 5.0g |
$3687.0 | 2024-05-22 | |
Enamine | EN300-789192-0.1g |
N-[2,2-difluoro-3-(methylamino)propyl]-N-(prop-2-en-1-yl)cyclopropanamine |
2137718-32-0 | 95% | 0.1g |
$1119.0 | 2024-05-22 | |
Enamine | EN300-789192-10.0g |
N-[2,2-difluoro-3-(methylamino)propyl]-N-(prop-2-en-1-yl)cyclopropanamine |
2137718-32-0 | 95% | 10.0g |
$5467.0 | 2024-05-22 | |
Enamine | EN300-789192-0.05g |
N-[2,2-difluoro-3-(methylamino)propyl]-N-(prop-2-en-1-yl)cyclopropanamine |
2137718-32-0 | 95% | 0.05g |
$1068.0 | 2024-05-22 | |
Enamine | EN300-789192-0.5g |
N-[2,2-difluoro-3-(methylamino)propyl]-N-(prop-2-en-1-yl)cyclopropanamine |
2137718-32-0 | 95% | 0.5g |
$1221.0 | 2024-05-22 |
N-cyclopropyl-2,2-difluoro-N'-methyl-N-prop-2-enylpropane-1,3-diamine Related Literature
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Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
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Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
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A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
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Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
Additional information on N-cyclopropyl-2,2-difluoro-N'-methyl-N-prop-2-enylpropane-1,3-diamine
Professional Introduction to N-cyclopropyl-2,2-difluoro-N'-methyl-N-prop-2-enylpropane-1,3-diamine (CAS No. 2137718-32-0)
N-cyclopropyl-2,2-difluoro-N'-methyl-N-prop-2-enylpropane-1,3-diamine, with the CAS number 2137718-32-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, characterized by its unique structural features, including a cyclopropyl group and fluoro-substituted moieties, exhibits promising properties that make it a subject of extensive research and development.
The molecular structure of N-cyclopropyl-2,2-difluoro-N'-methyl-N-prop-2-enylpropane-1,3-diamine consists of a backbone that integrates several functional groups, such as the amino and methyl substituents. These features contribute to its versatility and potential applications in drug design. The presence of fluorine atoms in the molecule enhances its metabolic stability and binding affinity, which are critical factors in the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on fluorinated compounds due to their advantageous pharmacokinetic properties. The incorporation of fluorine into molecular structures can lead to improved bioavailability, prolonged half-life, and enhanced resistance to enzymatic degradation. N-cyclopropyl-2,2-difluoro-N'-methyl-N-prop-2-enylpropane-1,3-diamine aligns with this trend by leveraging fluorine atoms to optimize its pharmacological profile.
One of the most compelling aspects of this compound is its potential in the development of targeted therapies. The unique combination of structural elements allows for selective interaction with biological targets, making it a valuable candidate for drug discovery. Current research is exploring its efficacy in modulating various signaling pathways associated with diseases such as cancer and inflammatory disorders. The cyclopropyl group, in particular, has been identified as a key moiety that contributes to its binding specificity and affinity.
The synthesis of N-cyclopropyl-2,2-difluoro-N'-methyl-N-prop-2-enylpropane-1,3-diamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination processes are integral to constructing the desired molecular framework. These synthetic strategies not only highlight the compound's complexity but also underscore the expertise required to produce it at scale.
Evaluation of N-cyclopropyl-2,2-difluoro-N'-methyl-N-prop-2-enylpropane-1,3-diamine in preclinical studies has revealed intriguing findings regarding its biological activity. Preliminary data suggest that it exhibits inhibitory effects on certain enzymes and receptors involved in disease progression. The compound's ability to interact with these targets without significant off-target effects makes it an attractive option for further development. Additionally, its favorable pharmacokinetic properties have positioned it as a candidate for oral administration, which could enhance patient compliance.
The role of computational chemistry in understanding the behavior of N-cyclopropyl-2,2-difluoro-N'-methyl-N-prop-2-enylpropane-1,3-diamine cannot be overstated. Molecular modeling techniques have been utilized to predict how this compound interacts with biological targets at the atomic level. These simulations provide valuable insights into its mechanism of action and help guide the optimization process for improved efficacy and safety profiles.
As research progresses, the applications of N-cyclopropyl-2,2-difluoro-N'-methyl-N-prop-2-enylpropane-1,3-diamine are expected to expand beyond traditional pharmaceuticals. Its unique structural features make it a versatile building block for designing novel compounds with tailored properties. This adaptability is particularly relevant in the context of precision medicine, where personalized therapeutic approaches are becoming increasingly prevalent.
The regulatory landscape for fluorinated compounds is another critical consideration in their development and commercialization. Ensuring compliance with safety standards and demonstrating therapeutic value are essential steps toward bringing such compounds to market. N-cyclopropyl-2,2-difluoro-N'-methyl-N-prop-2-enylpropane-1,3-diamine represents a significant advancement in this area and holds promise for addressing unmet medical needs.
In conclusion,N-cyclopropyl-2, 2 -difluoro -N' -methyl -N - prop - 2 -en ylpr opane - 1 , 3 - diam ine ( CAS No . 2137718 -32 -0) is a remarkable compound with diverse applications in pharmaceutical chemistry and biomedicine。 Its unique structural features, coupled with promising preclinical data, position it as a valuable asset in drug discovery efforts。 As research continues, this compound is likely to play an increasingly important role in developing innovative therapies that address complex diseases。
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